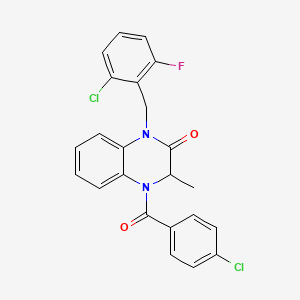

4-(4-chlorobenzoyl)-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Description

Properties

IUPAC Name |

4-(4-chlorobenzoyl)-1-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2FN2O2/c1-14-22(29)27(13-17-18(25)5-4-6-19(17)26)20-7-2-3-8-21(20)28(14)23(30)15-9-11-16(24)12-10-15/h2-12,14H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVANRRBBQNGHCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-chlorobenzoyl)-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a member of the quinoxalinone family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and potential therapeutic applications based on existing research findings.

Synthesis

The synthesis of quinoxalinones typically involves the condensation of appropriate precursors. For the compound , it can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 2-chloro-6-fluorobenzylamine under controlled conditions. The reaction pathway generally follows these steps:

- Formation of the Intermediate : The initial reaction between 4-chlorobenzoyl chloride and 2-chloro-6-fluorobenzylamine forms an intermediate.

- Cyclization : The intermediate undergoes cyclization to yield the quinoxalinone structure.

- Methylation : The final step involves methylation to achieve the desired compound.

This synthetic route is critical for producing compounds with specific biological activities.

Antimicrobial Activity

Quinoxalinones are known for their antimicrobial properties. Studies have shown that derivatives of quinoxalinones exhibit significant activity against various bacterial strains. For instance, a study demonstrated that certain quinoxalinone derivatives have minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Quinoxalinone A | 8 | Staphylococcus aureus |

| Quinoxalinone B | 16 | Escherichia coli |

Anticancer Activity

Recent research has highlighted the potential anticancer properties of quinoxalinones. The compound under discussion has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicated that it could induce apoptosis in cancer cells through the activation of caspase pathways .

A notable study reported:

- Cell Lines Tested : HeLa, MCF-7, and A549

- IC50 Values : Ranging from 5 to 15 µM, indicating potent anticancer activity.

The proposed mechanisms by which quinoxalinones exert their biological effects include:

- Inhibition of Enzymatic Activity : Many quinoxalinones inhibit key enzymes involved in cell proliferation and survival.

- Induction of Oxidative Stress : Some derivatives increase reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis.

- Modulation of Signaling Pathways : They may interfere with signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of a quinoxalinone derivative in treating infections caused by resistant bacterial strains. The results showed a significant reduction in bacterial load in treated subjects compared to controls, supporting its potential as an alternative therapeutic agent.

Case Study 2: Cancer Treatment

In a preclinical trial involving xenograft models, a quinoxalinone derivative exhibited substantial tumor regression rates when administered orally. This study highlighted its potential for development into a new anticancer drug.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoxalinone compounds exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, a study demonstrated that modifications to the quinoxalinone structure can enhance antibacterial activity, suggesting that similar modifications to this compound could yield promising results against resistant bacterial strains .

Anticancer Properties

Quinoxalinones have been recognized for their potential as anticancer agents. The compound's structure allows it to interact with biological targets associated with cancer cell proliferation. Research has highlighted that quinoxalinone derivatives can inhibit key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and DNA gyrase . In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics.

Biochemical Mechanisms

The biochemical mechanisms through which 4-(4-chlorobenzoyl)-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone exerts its effects involve the inhibition of specific enzymes and receptors. For example, its ability to inhibit EGFR suggests a pathway through which it can interfere with cell signaling processes critical for tumor growth . Additionally, its antimicrobial properties may stem from the disruption of bacterial DNA replication processes mediated by DNA gyrase inhibition .

Case Study 1: Antimicrobial Efficacy

In a study focusing on the synthesis and evaluation of new quinoxalinone derivatives, researchers found that modifications at the 4-position significantly enhanced antimicrobial activity against Mycobacterium smegmatis. The compound demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/ml, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

Another investigation into quinoxalinone derivatives revealed their ability to inhibit EGFR in various cancer cell lines. The study utilized both in vitro assays and computational modeling to demonstrate that structural modifications could lead to increased binding affinity and selectivity for cancer cells over normal cells . This highlights the therapeutic potential of such compounds in targeted cancer therapies.

Q & A

Q. What are the recommended synthetic pathways for 4-(4-chlorobenzoyl)-1-(2-chloro-6-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, and how can reaction conditions be optimized?

Answer: A common synthetic route involves multi-step condensation and cyclization reactions. For example:

Intermediate preparation : React 4-chlorobenzaldehyde with methyl thioacetate to form a thioquinazolinone intermediate .

Functionalization : Introduce the 2-chloro-6-fluorobenzyl group via nucleophilic substitution or coupling reactions.

Final cyclization : Use hydrogenation or acid-catalyzed cyclization to form the dihydroquinoxalinone core .

Q. Optimization strategies :

- Apply Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent polarity) on yield and purity .

- Use flow chemistry for precise control of reaction parameters (residence time, mixing efficiency) to minimize side products .

Q. How should researchers characterize the structure and purity of this compound?

Answer: Primary techniques :

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions (e.g., benzoyl and benzyl orientations) .

- NMR spectroscopy : Analyze , , and NMR spectra to verify substituent integration and coupling patterns (e.g., fluorobenzyl proton splitting) .

- Mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., Cl/F isotopic signatures) .

Q. Purity assessment :

- HPLC/GC-MS : Detect impurities from incomplete cyclization or residual intermediates .

- Elemental analysis : Validate stoichiometry (C, H, N, Cl, F) within ±0.4% error .

Q. What safety precautions are critical when handling this compound in the lab?

Answer: Key hazards :

- Toxicity : Potential skin/eye irritant (based on structurally similar quinazolinones) .

- Reactivity : Avoid strong oxidizers or bases due to the dihydroquinoxalinone core’s susceptibility to ring-opening .

Q. Safety protocols :

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods for weighing and reactions .

- Storage : Keep in airtight containers under inert gas (N) to prevent hydrolysis .

- Spill management : Neutralize with vermiculite or sand; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

Answer: DFT applications :

- Electron distribution : Calculate HOMO/LUMO energies to identify reactive sites (e.g., electron-deficient benzoyl group) .

- Tautomerism analysis : Model keto-enol equilibria in the dihydroquinoxalinone ring to explain spectroscopic anomalies .

Q. Case study :

- Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set) to validate tautomeric forms .

Q. What experimental strategies resolve contradictions in bioactivity data (e.g., antimicrobial assays)?

Answer: Common contradictions :

- Discrepancies in MIC values due to bacterial strain variability or assay conditions (pH, inoculum size) .

Q. Resolution methods :

- Standardized protocols : Adopt CLSI guidelines for broth microdilution assays .

- Mechanistic studies : Use fluorescence probes (e.g., ethidium bromide uptake) to confirm membrane disruption vs. target enzyme inhibition .

Q. How can researchers design derivatives to improve metabolic stability while retaining activity?

Answer: Derivatization strategies :

- Substituent modification : Replace the 3-methyl group with trifluoromethyl to enhance lipophilicity and oxidative stability .

- Prodrug design : Introduce ester or phosphate groups at the 4-chlorobenzoyl moiety for targeted release .

Q. Metabolic profiling :

- In vitro assays : Use liver microsomes (e.g., human CYP450 isoforms) to identify metabolic hotspots (e.g., demethylation at position 3) .

Q. What are the challenges in analyzing crystallographic data for polymorphic forms of this compound?

Answer: Key challenges :

- Polymorphism : Solvent-dependent crystallization may yield different packing motifs (e.g., hydrogen-bonding networks) .

- Disorder modeling : Resolve positional disorder in the benzyl group using Olex2 or SHELX software .

Q. Mitigation :

- Temperature-controlled crystallization : Use slow evaporation in polar aprotic solvents (DMF, DMSO) to favor single-crystal growth .

Q. How can kinetic studies elucidate the compound’s degradation pathways under varying pH conditions?

Answer: Methodology :

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions .

- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed quinoxalinone or dehalogenated analogs) .

- Kinetic modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.